molecular formula C28H22N2O6 B2511086 Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate CAS No. 476326-59-7

Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate

Cat. No.: B2511086
CAS No.: 476326-59-7
M. Wt: 482.492
InChI Key: GWBPZXPQYWQCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate is a useful research compound. Its molecular formula is C28H22N2O6 and its molecular weight is 482.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related naphthalene derivatives through processes like ozonolysis and the Buchner reaction has been extensively studied. Kukovinets et al. (2006) explored the ozonolysis of naphthalene, leading to products used as synthons for the preparation of biologically active compounds, indicating a method for creating aromatic analogs with potential applications in juvenoid synthesis Kukovinets et al., 2006. Serebryannikova et al. (2021) investigated the product selectivity of thermal Buchner reactions with naphthalene, leading to stable norcaradiene adducts, demonstrating the synthetic versatility of naphthalene derivatives Serebryannikova et al., 2021.

Liquid Crystalline Properties

Thaker et al. (2012) synthesized and characterized mesogenic homologous series containing a naphthalene ring system, revealing the mesomorphic behavior of these compounds under various conditions. This research indicates the potential for these compounds in the development of novel liquid crystalline materials Thaker et al., 2012.

Molecular Interactions

Nishijima et al. (2010) provided insights into the structural aspects of bis(aminobenzoyl)-substituted naphthalene derivatives, highlighting the significance of intermolecular hydrogen bonds and π-π stacking interactions in determining the crystalline structures of these molecules. This study underscores the importance of molecular interactions in the design of functional materials Nishijima et al., 2010.

Properties

IUPAC Name

methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6/c1-35-27(33)19-11-7-17(8-12-19)25(31)29-23-15-21-5-3-4-6-22(21)16-24(23)30-26(32)18-9-13-20(14-10-18)28(34)36-2/h3-16H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPZXPQYWQCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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